molecular formula C35H41F4N3O4 B11929565 N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide

N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide

Cat. No.: B11929565
M. Wt: 643.7 g/mol
InChI Key: AEMZJBZKICOPPC-UHFFFAOYSA-N
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Description

BMS-986339 is an orally active, nonbile acid farnesoid X receptor agonist developed for the treatment of nonalcoholic steatohepatitis. This compound is known for its potent activation of the farnesoid X receptor, a nuclear receptor that plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism .

Preparation Methods

The synthesis of BMS-986339 involves a series of chemical reactions designed to create a pharmacologically active compound. The synthetic route typically includes the formation of key intermediates through various organic reactions, such as coupling reactions, hydrogenation, and cyclization. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product .

Industrial production methods for BMS-986339 involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

BMS-986339 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: BMS-986339 can undergo substitution reactions where specific atoms or groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BMS-986339 has a wide range of scientific research applications, including:

Mechanism of Action

BMS-986339 exerts its effects by activating the farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. Upon activation, the farnesoid X receptor induces the expression of fibroblast growth factor 15 in the liver and ileum, leading to various metabolic effects. This activation results in the modulation of bile acid synthesis, reduction of lipid accumulation, and improvement in insulin sensitivity .

Comparison with Similar Compounds

BMS-986339 is unique compared to other farnesoid X receptor agonists due to its nonbile acid structure and pharmacologically distinct profile. Similar compounds include:

BMS-986339 stands out due to its robust antifibrotic efficacy and reduced activation of certain genes in the liver, potentially leading to fewer adverse effects .

Properties

Molecular Formula

C35H41F4N3O4

Molecular Weight

643.7 g/mol

IUPAC Name

N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide

InChI

InChI=1S/C35H41F4N3O4/c1-30(2,36)29-40-28(41-46-29)33-15-12-32(13-16-33,14-17-33)21-42(27(43)24-19-34(45,20-24)35(37,38)39)26-7-5-6-23(18-26)22-8-10-25(11-9-22)31(3,4)44/h5-11,18,24,44-45H,12-17,19-21H2,1-4H3

InChI Key

AEMZJBZKICOPPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC(=CC=C2)N(CC34CCC(CC3)(CC4)C5=NOC(=N5)C(C)(C)F)C(=O)C6CC(C6)(C(F)(F)F)O)O

Origin of Product

United States

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